methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
CAS No.: 1021230-45-4
Cat. No.: VC11960242
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021230-45-4 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | methyl 4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-26-18-5-3-4-15(10-18)19-13-28-20(24-19)16(11-22)12-23-17-8-6-14(7-9-17)21(25)27-2/h3-10,12-13,23H,1-2H3/b16-12+ |
| Standard InChI Key | JEWKQRDADKEJPH-FOWTUZBSSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N |
| SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N |
Introduction
Methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound that falls under the category of substituted benzoate esters. It incorporates various functional groups, including a cyano group and a thiazole moiety, which are significant in medicinal chemistry for their biological activities. This compound is synthesized through multi-step organic reactions, often involving the use of specific reagents and catalysts.
Synthesis and Characterization
The synthesis of methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate typically involves several key steps, including the formation of the thiazole ring and its subsequent coupling with the benzoate moiety. The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity.
Potential Applications
Compounds with similar structures to methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate may exhibit activity against certain cancer cell lines or pathogens by inhibiting specific signaling pathways or enzymatic activities. The presence of a cyano group and a thiazole ring suggests potential biological activity, which could be explored in further research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume